molecular formula C8H7N3O3 B1404114 3-Methoxy-6-nitro-1H-indazole CAS No. 711-94-4

3-Methoxy-6-nitro-1H-indazole

Cat. No.: B1404114
CAS No.: 711-94-4
M. Wt: 193.16 g/mol
InChI Key: OZYWKOVKYCUERD-UHFFFAOYSA-N
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Description

“3-Methoxy-6-nitro-1H-indazole” is an important organic reagent or pharmaceutical intermediate compound used in the preparation of key intermediates of pazopanib . It is mostly used for solubility determination, correlation, and molecular interaction analysis studies in different pure and mixed solvents .


Synthesis Analysis

The synthesis of 1H-indazoles, including “this compound”, has been a subject of research for many years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H7N3O2 . The average mass is 177.160 Da and the monoisotopic mass is 177.053833 Da .


Chemical Reactions Analysis

The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring . The cyclization of various ortho-substituted benzylidenehydrazines indicates a different mechanism from that previously proposed .


Physical and Chemical Properties Analysis

“this compound” is a slightly yellow to tawny powder with a molecular weight of 177.16 .

Scientific Research Applications

Crystal Structure and Molecular Interaction Studies

Research has delved into the crystal structures and molecular interactions of various indazole derivatives, shedding light on their potential scientific applications. For instance, the crystal structure of 7-methoxy-1H-indazole, a known inhibitor of nitric oxide synthase, was studied, revealing how the methoxy group aligns with the indazole system and the significance of hydrogen-bonded trimers in its crystal packing (Sopková-de Oliveira Santos, Collot, & Rault, 2002). Similarly, the molecular structure of 2-(4-methoxybenzyl)-4-nitro-2H-indazole was analyzed, providing insights into its crystallization and structural properties (Ebert, Köckerling, & Mamat, 2012).

Synthesis and Derivative Formation

Advancements in the synthesis of indazole derivatives highlight their diverse scientific applications. For instance, a versatile catalytic system, SnCl2/RSH, was used for the synthesis of 4-alkylsulfanyl-indazole derivatives, demonstrating the nucleophilic substitution of hydrogen in position 4 of indazole (Kouakou et al., 2015). The synthesis and pharmacological evaluation of methoxyindazoles as inhibitors of neuronal nitric oxide synthase also underscore their potential in medicinal chemistry (Schumann et al., 2001).

Catalysis and Chemical Reactions

Indazole compounds are pivotal in various catalysis and chemical reactions. For instance, nitrosobenzenes were utilized as a convenient aminating reagent for the efficient synthesis of 1H-indazoles via rhodium and copper catalyzed C-H activation and C-N/N-N coupling, demonstrating functional group tolerance and high efficiency (Wang & Li, 2016). The Davis-Beirut reaction (DBR) has been shown to be a robust method for the synthesis of various classes of indazoles and their derivatives, reflecting the diverse chemistries of reactive nitro and nitroso groups in heterocycle synthesis (Zhu, Haddadin, & Kurth, 2019).

Biological and Pharmacological Potentials

Indazoles exhibit significant biological and pharmacological potential. A study synthesized a series of 2-azetidinone derivatives of 6-nitro-1H-indazole and evaluated their antibacterial, antifungal, antitubercular, and antiinflammatory activities, revealing their potential in medical applications (Samadhiya, Sharma, Srivastava, & Srivastava, 2012). Moreover, a series of new 7-monosubstituted and 3,7-disubstituted indazoles were prepared and evaluated as inhibitors of nitric oxide synthases, with some demonstrating preference for constitutive NOS over inducible NOS, suggesting their therapeutic potential (Cottyn et al., 2008).

Material Chemistry and Structural Analysis

Indazole derivatives also find applications in material chemistry and structural analysis. For instance, the synthesis of dimethyloxonium and methoxy derivatives of nido-carborane, along with their metal complexes, highlights their relevance in the field of inorganic chemistry (Stogniy et al., 2019). The crystal and molecular structures of biologically active nitroindazoles were also characterized, contributing to our understanding of their potential applications in medicinal chemistry (Cabildo et al., 2011).

Future Directions

The synthesis of 1H-indazoles, including “3-Methoxy-6-nitro-1H-indazole”, continues to be an active area of research. The development of new synthetic approaches, particularly those that are catalyst- and solvent-free, is a promising future direction .

Biochemical Analysis

Biochemical Properties

3-Methoxy-6-nitro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indazole derivatives, including this compound, have been shown to inhibit phosphoinositide 3-kinase δ, an enzyme involved in cell growth and survival pathways . This interaction can lead to the modulation of signaling pathways that are crucial for cellular functions.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death . Additionally, this compound may affect the expression of genes involved in inflammatory responses, thereby modulating the immune response.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with nitric oxide synthase can inhibit the production of nitric oxide, a molecule involved in inflammation and immune responses . This inhibition can result in reduced inflammation and altered immune function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular functions. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in vitro has been associated with sustained inhibition of cell proliferation and altered metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic effects, including liver damage and oxidative stress. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism can lead to the formation of reactive intermediates that may contribute to its biological activity and potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into the cell via organic anion transporters and distributed to various organelles, affecting its overall activity.

Subcellular Localization

The subcellular localization of this compound is critical for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Properties

IUPAC Name

3-methoxy-6-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8-6-3-2-5(11(12)13)4-7(6)9-10-8/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYWKOVKYCUERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40738350
Record name 3-Methoxy-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

711-94-4
Record name 3-Methoxy-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,6-dinitro-2H-indazole (1 mmol) (prepared by nitration of 6-nitroindazole; Wrzeciono, et al., E. Pharmazie, 1980, 35, 593-596) in dry THF (4 mL) at 0° C., solid sodium methoxide (4 mmol) was added in portions. The reaction mixture was allowed to warm to room temperature and stirred for 12 h. The contents were diluted with ethyl acetate (20 mL), washed with water (2×10 mL) and brine (10 mL) and dried over anhydrous sodium sulfate. The solvent was removed in vacuo to yield 3-methoxy-6-nitro-1H-indazole as a brown solid, which was reduced to 3-methoxy-1H-indazol-6-ylamine by hydrogenation following general procedure F.
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
4 mmol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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